1-Bromo-4-(cyclopropylmethoxy)benzene
Overview
Description
1-Bromo-4-(cyclopropylmethoxy)benzene is an organic compound that belongs to the class of aromatic bromides It consists of a benzene ring substituted with a bromine atom at the first position and a cyclopropylmethoxy group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-4-(cyclopropylmethoxy)benzene can be synthesized through various methods. One common synthetic route involves the bromination of 4-(cyclopropylmethoxy)benzene. The reaction typically uses bromine (Br2) or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or aluminum bromide (AlBr3). The reaction is usually carried out in an inert solvent such as dichloromethane (CH2Cl2) or carbon tetrachloride (CCl4) at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction conditions can optimize the production process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-(cyclopropylmethoxy)benzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.
Oxidation Reactions: The compound can be oxidized to form corresponding phenols or quinones.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), sodium alkoxides (NaOR), and amines (RNH2). Reactions are typically carried out in polar solvents such as ethanol (EtOH) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions are used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are employed.
Major Products Formed
Nucleophilic Substitution: Products include 4-(cyclopropylmethoxy)phenol, 4-(cyclopropylmethoxy)aniline, and various ethers.
Oxidation: Products include 4-(cyclopropylmethoxy)phenol and quinones.
Reduction: Products include 4-(cyclopropylmethoxy)benzene.
Scientific Research Applications
1-Bromo-4-(cyclopropylmethoxy)benzene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific receptors or enzymes.
Material Science: It is used in the synthesis of novel materials with unique properties, such as liquid crystals and polymers.
Biological Studies: The compound is used in studies to understand the interaction of aromatic bromides with biological systems.
Mechanism of Action
The mechanism of action of 1-bromo-4-(cyclopropylmethoxy)benzene depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The cyclopropylmethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. The bromine atom can participate in halogen bonding, further stabilizing the interaction with the target.
Comparison with Similar Compounds
1-Bromo-4-(cyclopropylmethoxy)benzene can be compared with other similar compounds, such as:
1-Bromo-4-methoxybenzene: Lacks the cyclopropyl group, making it less lipophilic and potentially less effective in certain applications.
1-Bromo-4-(cyclopropylmethoxy)toluene: Contains an additional methyl group, which can influence its reactivity and interaction with biological targets.
1-Bromo-4-(cyclopropylmethoxy)phenol: Contains a hydroxyl group, which can significantly alter its chemical properties and reactivity.
The uniqueness of this compound lies in the presence of both the bromine atom and the cyclopropylmethoxy group, which together confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-bromo-4-(cyclopropylmethoxy)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c11-9-3-5-10(6-4-9)12-7-8-1-2-8/h3-6,8H,1-2,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDORYRCLPQIWHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30575978 | |
Record name | 1-Bromo-4-(cyclopropylmethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30575978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
412004-56-9 | |
Record name | 1-Bromo-4-(cyclopropylmethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30575978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-4-(cyclopropylmethoxy)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.